Epigoitrin

概要

説明

エピゴイトリンは、植物Isatis indigoticaから単離された硫黄を含むアルカロイドです。 この化合物は、その抗ウイルス性、抗がん性、および抗甲状腺活性により、大きな注目を集めています 。 エピゴイトリンは、インフルエンザウイルスに対する感受性を低下させ、ストレス誘発モデルにおける肺炎を軽減する能力で知られています .

準備方法

合成経路と反応条件: エピゴイトリンは、さまざまな方法で合成することができます。 一般的なアプローチの1つは、クロロホルム、ジクロロメタン、酢酸エチル、DMSO、アセトンなどの溶媒を使用してStrobilanthes cusiaの根から抽出することです 。 抽出物中のエピゴイトリンの含有量を決定するために、しばしば高速液体クロマトグラフィー(HPLC)が使用されます .

工業生産方法: エピゴイトリンの工業生産は、通常、Isatis indigoticaの根からの大規模な抽出を伴います。 プロセスには、溶媒抽出と、高い純度と収率を確保するためのクロマトグラフィー技術を使用した精製が含まれます .

化学反応の分析

反応の種類: エピゴイトリンは、以下を含むさまざまな化学反応を起こします。

酸化: エピゴイトリンは、酸化されてスルホキシドとスルホンを生成することができます。

還元: 還元反応は、エピゴイトリンを対応するチオール誘導体に変換することができます。

置換: エピゴイトリンは、特に硫黄原子で、求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンとチオールなどの求核剤が、穏やかな条件下で使用されます。

生成される主要な生成物:

酸化: スルホキシドとスルホン。

還元: チオール誘導体。

4. 科学研究への応用

エピゴイトリンは、科学研究において幅広い用途があります。

科学的研究の応用

Antiviral Properties

Mechanism of Action Against Influenza Virus

Epigoitrin has demonstrated notable antiviral activity, particularly against the H1N1 influenza virus. Research indicates that this compound reduces susceptibility to influenza through mitochondrial antiviral signaling pathways. In a study involving mice subjected to stress, this compound administration resulted in decreased mortality rates and reduced viral replication in lung tissues. The treatment led to increased expression of interferon-beta and interferon-inducible transmembrane protein 3, which are crucial for antiviral defense mechanisms .

Comparative Efficacy

A comparative study of various glucosinolate isomers derived from Isatis indigotica, including this compound, revealed that its antiviral potency is lower than that of progoitrin but still significant. The order of efficacy was determined as progoitrin > goitrin > this compound > epiprogoitrin, indicating that while this compound is effective, it is less potent than some of its counterparts .

Anticancer Activity

In Vitro Studies

This compound's anticancer properties have also been investigated. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression. The compound's ability to modulate cellular pathways related to cancer growth positions it as a potential candidate for further development in cancer therapeutics .

Antithyroid Activity

Research has indicated that this compound possesses antithyroid effects, which may be beneficial in treating conditions such as hyperthyroidism. The compound's ability to inhibit thyroid hormone synthesis suggests a therapeutic potential that warrants further investigation .

Quality Evaluation in Herbal Medicine

Bioassays and Quality Control

The quality evaluation of herbal formulations containing this compound, such as Banlangen granules, has been conducted using bioassays focused on antiviral and anti-inflammatory effects. These evaluations help ensure the efficacy and safety of herbal products containing this compound by assessing their biological activity .

Synthesis and Analytical Techniques

Synthetic Pathways

Due to the limited natural availability of this compound, synthetic methods have been developed to produce this compound from L-ascorbic acid. This synthetic route not only provides a reliable supply but also allows for the exploration of structure-activity relationships in pharmacological studies .

Chiral Analysis

Analytical techniques such as supercritical fluid chromatography have been optimized for separating enantiomers of this compound, facilitating detailed studies on their differing bioactivities. This chiral resolution is crucial for understanding the specific contributions of each enantiomer to the compound's overall therapeutic effects .

Case Studies

- Influenza Virus Study

- Anticancer Activity Assessment

- Quality Evaluation

作用機序

エピゴイトリンは、いくつかのメカニズムを通じてその効果を発揮します。

6. 類似の化合物との比較

エピゴイトリンは、しばしば以下のような他の硫黄を含むアルカロイドと比較されます。

ゴイトリン: 構造が似ており、抗甲状腺作用も示します.

スルフォラファン: 抗がん作用で知られていますが、作用機序が異なります.

インディルビン: Isatis indigoticaの別の化合物で、注目すべき抗がん作用と抗ウイルス作用を持っています.

ユニークさ: エピゴイトリンは、抗ウイルス性、抗がん性、および抗甲状腺活性のユニークな組み合わせと、免疫応答を調節する能力を備えており、他の類似の化合物とは異なります .

類似化合物との比較

Epigoitrin is often compared with other sulfur-containing alkaloids such as:

Goitrin: Similar in structure and also exhibits antithyroid activity.

Sulforaphane: Known for its anticancer properties but differs in its mechanism of action.

Indirubin: Another compound from Isatis indigotica with notable anticancer and antiviral activities.

Uniqueness: this compound’s unique combination of antiviral, anticancer, and antithyroid activities, along with its ability to modulate immune responses, sets it apart from other similar compounds .

生物活性

Epigoitrin, a natural alkaloid derived from Isatis indigotica, has garnered attention for its diverse biological activities, particularly its antiviral properties. This article provides a comprehensive overview of this compound's biological activity, emphasizing its mechanisms of action against viral infections, particularly influenza, along with supporting data from various studies.

Overview of this compound

This compound is classified as a glucosinolate isomer and is recognized for its role in traditional Chinese medicine. Its extraction from Isatis indigotica has been linked to various pharmacological effects, including antiviral, anticancer, and antithyroid activities. The compound's potential therapeutic applications have been the subject of extensive research due to its efficacy and relatively low toxicity.

Recent studies have elucidated the mechanisms through which this compound exerts its antiviral effects. Notably, it has been shown to reduce susceptibility to the H1N1 influenza virus by modulating mitochondrial antiviral signaling pathways. The key findings include:

- Mitochondrial Antiviral Signaling (MAVS) : this compound enhances MAVS protein expression, which is crucial for the induction of type I interferons (IFN-β) that play a significant role in antiviral defense mechanisms .

- Reduction of Inflammation : In stressed mice models, this compound administration led to decreased inflammation and lower viral replication in lung tissues .

- Protein Expression Modulation : The compound reduces the expression of mitofusin-2 (MFN2), which is associated with increased MAVS and subsequent IFN production .

Case Studies

-

Study on H1N1 Infection in Stressed Mice :

- Objective : To evaluate the protective effect of this compound against H1N1 infection under stress.

- Methodology : Mice were subjected to restraint stress and then treated with varying doses of this compound prior to viral infection.

- Results : The high-dose group showed significantly lower viral titers (2.55 ± 0.25 Log10 TCID50/ml) compared to the control group (4.35 ± 0.50 Log10 TCID50/ml), indicating effective viral suppression .

-

In Vitro Studies :

- Objective : To assess the direct antiviral activity of this compound on cultured cells.

- Methodology : Madin-Darby canine kidney (MDCK) cells were treated with this compound before being infected with H1N1.

- Results : Dose-dependent inhibition of viral replication was observed, supporting the compound's potential as an antiviral agent .

Comparative Efficacy

The efficacy of this compound compared to other glucosinolate derivatives has also been evaluated. A study ranked their antiviral potency as follows:

| Compound | Antiviral Potency |

|---|---|

| Progoitrin | Highest |

| Goitrin | Moderate |

| This compound | Lower |

| Epiprogoitrin | Lowest |

This ranking underscores the relative effectiveness of this compound in comparison to its counterparts .

Additional Biological Activities

Beyond its antiviral properties, this compound has been investigated for other biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways, although more research is needed to confirm these effects .

- Antibacterial and Anti-inflammatory Effects : Research indicates that this compound exhibits antibacterial properties and can modulate inflammatory responses, contributing to its therapeutic potential in treating infections .

特性

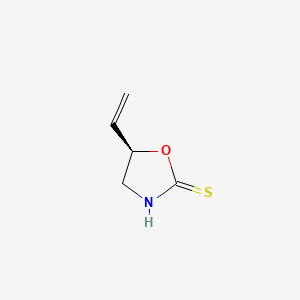

IUPAC Name |

(5R)-5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318342 | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Large prisms from ether | |

CAS No. |

1072-93-1, 500-12-9 | |

| Record name | Epigoitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigoitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIGOITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N815D740R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does epigoitrin exert its antiviral effects?

A1: [, , ] this compound demonstrates antiviral activity through multiple mechanisms, including:

Q2: Does this compound directly kill viruses?

A2: [] No, studies indicate that this compound doesn't directly kill viruses. Instead, its primary antiviral mechanisms involve inhibiting viral replication, potentially having a prophylactic effect, and possibly blocking virus attachment.

Q3: How does this compound affect the immune system in the context of viral infection?

A3: [] Research suggests that this compound might help reduce the susceptibility to influenza virus in stressed individuals. This effect is potentially mediated by modulating the mitochondrial antiviral signaling (MAVS) pathway. This compound appears to reduce mitofusin-2 (MFN2) protein expression, leading to increased MAVS protein levels. This increase in MAVS, in turn, boosts the production of interferon-β (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), both crucial for antiviral responses.

Q4: Does this compound demonstrate other pharmacological activities besides antiviral effects?

A4: [, ] Yes, this compound also displays promising potential in other areas:

Q5: What is the chemical structure of this compound?

A5: [] this compound is a thiooxazolidine derivative with the IUPAC name (R)-5-vinyloxazolidine-2-thione.

Q6: What is the molecular formula and weight of this compound?

A6: [] Its molecular formula is C5H7NOS, and its molecular weight is 129.18 g/mol.

Q7: What are the common methods for extracting this compound from Isatidis radix?

A7: [, , , ] Several methods are used to extract and purify this compound from Isatidis radix:

Q8: Are there differences in the this compound content based on the extraction method used?

A8: [, , , ] Yes, the choice of extraction method and specific parameters significantly influence the yield and purity of this compound. Factors like solvent type, temperature, pressure, and extraction time all play crucial roles. Optimization of these parameters is essential for maximizing this compound extraction.

Q9: What analytical techniques are commonly employed to identify and quantify this compound?

A9: [, , , , ] Various analytical techniques are used for this compound analysis:

Q10: What is known about the pharmacokinetic properties of this compound?

A10: [, ] Pharmacokinetic studies in rats have shown:

Q11: Are there differences in the pharmacokinetics of this compound when administered in different forms?

A11: [] Yes, the pharmacokinetic parameters of this compound differ based on the form it's given:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。